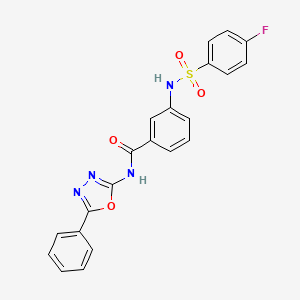

3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O4S/c22-16-9-11-18(12-10-16)31(28,29)26-17-8-4-7-15(13-17)19(27)23-21-25-24-20(30-21)14-5-2-1-3-6-14/h1-13,26H,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKQSTIHMAPWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , with the CAS number 886894-16-2, is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on antibacterial activity and its mechanism of action.

- Molecular Formula : C21H15FN4O4S

- Molecular Weight : 438.43 g/mol

- IUPAC Name : 3-[(4-fluorophenyl)sulfonylamino]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Antibacterial Properties

Recent studies indicate that compounds containing the 1,3,4-oxadiazol moiety exhibit significant antibacterial activity. The compound has been evaluated against various strains of bacteria, including multidrug-resistant pathogens.

-

Mechanism of Action :

- The compound targets the bacterial division protein FtsZ , which is crucial for bacterial cell division. By inhibiting FtsZ, the compound disrupts the normal division process of bacteria, leading to cell death. This mechanism is particularly relevant for treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) .

- Comparative Efficacy :

Structure-Aactivity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the oxadiazol and sulfonamide groups influence antibacterial efficacy. The presence of a fluorine atom at the para position of the benzenesulfonamide group enhances lipophilicity and improves membrane penetration, contributing to increased biological activity .

Study 1: Antibacterial Efficacy

In a recent investigation published in Medicinal Chemistry, researchers synthesized a series of oxadiazol derivatives and tested their antibacterial properties. Among these, the compound exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of traditional antibiotics against resistant strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | 0.5 | MRSA |

| Ciprofloxacin | 8 | MRSA |

| Linezolid | 16 | MRSA |

Study 2: Mechanistic Insights

A docking study revealed that the compound binds effectively to the active site of FtsZ, suggesting a competitive inhibition mechanism. The binding affinity was quantified using molecular dynamics simulations, indicating that structural modifications could further enhance efficacy .

Scientific Research Applications

The compound 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide , also known by its CAS number 886894-16-2, is a synthetic derivative that has garnered interest in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Basic Information

- Molecular Formula : C21H15FN4O4S

- Molecular Weight : 438.43 g/mol

- Purity : Typically around 95%

Structural Characteristics

The compound features a complex structure comprising a benzamide core substituted with a fluorobenzenesulfonamido group and an oxadiazole moiety. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific biological pathways. Its sulfonamide and oxadiazole functionalities are known to interact with various biological targets, making it suitable for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. In vitro studies demonstrated that compounds similar to 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The incorporation of the fluorobenzenesulfonamido group enhances the compound's efficacy against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 8 µg/mL | |

| Staphylococcus aureus | 4 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Agricultural Chemistry

The compound has potential applications in agricultural science as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth suggests that it could be developed into an effective agrochemical.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively reduce weed populations without harming crop yields, indicating its utility in sustainable agriculture practices .

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, such as polymers or coatings with specific functional properties.

Data Table: Material Properties

| Property | Value | Measurement Method |

|---|---|---|

| Thermal Stability | Up to 250 °C | TGA |

| Solubility | Soluble in DMSO | Solubility Test |

| Mechanical Strength | High | Tensile Testing |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituents:

Key Observations:

- The 1,3,4-oxadiazole ring is a common feature, contributing to metabolic stability and π-π stacking interactions in target binding .

- Fluorine substituents (e.g., in Compound 54 and VFV) enhance lipophilicity and bioavailability .

- Sulfonamide/sulfamoyl groups (e.g., in LMM5 and the target compound) improve solubility and enzyme inhibition .

Physicochemical Data:

Key Observations:

- High-yield synthesis (>85%) is achievable for oxadiazoles with electron-withdrawing substituents (e.g., nitro in Compound 6d) .

- Fluorine substitution correlates with higher HPLC purity (e.g., Compound 13 at 100%) due to reduced polar interactions .

Antifungal/Antiparasitic Activity:

- VNI and VFV: Inhibit Trypanosoma cruzi CYP51 with IC₅₀ values <1 µM, curing Chagas disease in mice. VFV’s difluorobiphenyl group broadens antiparasitic scope .

- LMM5 and LMM11 : Inhibit C. albicans thioredoxin reductase (MIC₉₀ = 8 µg/mL), outperforming fluconazole .

Anticancer Activity:

- 2-Amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide: Inhibits HDAC-8 (IC₅₀ = 0.8 µM) and breast cancer cell lines (MCF-7: IC₅₀ = 12 µM) .

Enzyme Inhibition:

- Compound 54 : Inhibits Ca²⁺/calmodulin-stimulated activity (IC₅₀ = 0.3 µM), with fluorobenzamide enhancing selectivity .

Key Observations:

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(4-fluorobenzenesulfonamido)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves coupling fluorobenzenesulfonamide with pre-formed 5-phenyl-1,3,4-oxadiazole intermediates. Microwave-assisted methods (e.g., 80–100°C, 30–60 min) can enhance reaction efficiency and yield compared to conventional heating . Critical steps include:

- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃ or PPA) .

- Amide coupling : Use of coupling agents like EDCI/HOBt or activated acid chlorides .

Key analytical validation includes , , and HPLC (purity >95%) .

Q. How is the structural integrity of the compound verified post-synthesis?

- Spectroscopic techniques : (e.g., sulfonamide NH at δ 10–12 ppm; oxadiazole protons at δ 8–9 ppm) and (oxadiazole C=O at δ 165–170 ppm) .

- Mass spectrometry : ESI-MS or APCI-MS to confirm molecular ion peaks (e.g., [M+H]) .

- Chromatography : HPLC retention times (e.g., 12–13 min on C18 columns) for purity assessment .

Q. What preliminary biological screening assays are relevant for this compound?

- Antimicrobial activity : MIC assays against Mycobacterium tuberculosis or Gram-negative/-positive bacteria .

- Enzyme inhibition : Calmodulin or CYP51 inhibition studies (IC₅₀ values) using fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield intermediates (e.g., oxadiazole cyclization)?

- Reaction condition tuning : Use of microwave irradiation (improves cyclization rates by 30–50%) .

- Catalyst selection : 4Å molecular sieves or pyridine for acid scavenging in amide coupling .

- Solvent optimization : DCM or THF for better solubility of sulfonamide intermediates .

Example: Compound 8 (12% yield) required strict anhydrous conditions, while Compound 7 (50% yield) used optimized stoichiometry .

Q. How do structural modifications (e.g., fluorobenzene vs. bromobenzene) impact biological activity?

- Electron-withdrawing groups (e.g., -F, -CF₃): Enhance target binding via polar interactions (e.g., CYP51 inhibition EC₅₀ = 0.8 nM for difluorinated analogs) .

- Steric effects : Bulkier substituents (e.g., isopropoxy) reduce activity due to steric hindrance .

Data contradiction example: 4-Fluoro derivatives show higher antimicrobial activity than chloro analogs, but lower thermal stability (TGA data) .

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for CYP51 or calmodulin binding pocket analysis .

- MD simulations : GROMACS for stability assessment of ligand-protein complexes (RMSD <2 Å over 100 ns) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How to resolve discrepancies in biological activity data across studies?

- Assay standardization : Use uniform cell lines (e.g., H37Rv for antimycobacterial studies) and positive controls (e.g., isoniazid) .

- Metabolic stability testing : Liver microsome assays to identify rapid degradation (e.g., CYP450-mediated) .

Example: A compound showing low in vitro activity may exhibit high in vivo efficacy due to prodrug activation .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

| Technique | Parameters | Example Data |

|---|---|---|

| HPLC | Retention time, peak area | 12.7 min, 95.5% purity |

| DSC | Melting point | 180–185°C |

| TGA | Decomposition | 5% weight loss at 200°C |

Q. How to design SAR studies for oxadiazole derivatives?

- Core modifications : Compare 1,3,4-oxadiazole vs. 1,2,4-triazole analogs .

- Substituent libraries : Test halogen (-F, -Cl), alkoxy (-OCH₃), and sulfonyl (-SO₂NHR) groups .

- Activity cliffs : Identify steep SAR changes (e.g., EC₅₀ shifts from nM to μM with single substituent change) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.